N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide
Description
N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring fused with a pyrimidine moiety, making it a valuable subject for research in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-2-16-19-10-13(11-20-16)21-17(23)14-8-9-15(22-18(14)24)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTSRRNGQPHGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)NC(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or ethanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness: N-(2-ethylpyrimidin-5-yl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide stands out due to its specific structural configuration, which allows for selective inhibition of CDKs. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
